Cas no 2228470-39-9 (2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol)

2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol
- 2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol
- EN300-1756997
- 2228470-39-9
-
- インチ: 1S/C13H20N2O2/c1-13(14,10-16)11-4-2-3-5-12(11)15-6-8-17-9-7-15/h2-5,16H,6-10,14H2,1H3
- InChIKey: YFGGFUYBFYUNCQ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1C=CC=CC=1C(C)(CO)N
計算された属性
- 精确分子量: 236.152477885g/mol
- 同位素质量: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 58.7Ų
2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756997-0.1g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1756997-0.05g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1756997-1.0g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1756997-2.5g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1756997-5g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1756997-1g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1756997-10.0g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1756997-0.5g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1756997-5.0g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1756997-0.25g |
2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
2228470-39-9 | 0.25g |
$906.0 | 2023-09-20 |
2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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10. Caper tea
2-amino-2-2-(morpholin-4-yl)phenylpropan-1-olに関する追加情報
Introduction to 2-Amino-2-(Morpholin-4-yl)phenylpropan-1-ol (CAS No. 2228470-39-9)
2-Amino-2-(morpholin-4-yl)phenylpropan-1-ol, also known by its CAS number 2228470-39-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group, a morpholine ring, and a phenylpropanol moiety. These structural features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigations.
The chemical formula of 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol is C13H19N3O2. Its molecular weight is approximately 245.30 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of an appropriate amine with a halogenated phenylpropanol derivative, followed by the introduction of the morpholine ring. The precise synthetic route can vary depending on the specific conditions and reagents used, but the overall process is well-documented in the literature.
In recent years, 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol has been studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of various biological targets. For instance, research has shown that this compound can interact with G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. By modulating these receptors, 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol could potentially be developed into treatments for conditions such as neurological disorders, cardiovascular diseases, and metabolic syndromes.
Beyond its interactions with GPCRs, 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol has also been investigated for its effects on other biological systems. For example, studies have explored its potential as an anti-inflammatory agent. Inflammation is a complex process that involves multiple cellular and molecular pathways. Compounds that can effectively reduce inflammation without causing significant side effects are highly sought after in the pharmaceutical industry. Preliminary data suggest that 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
The pharmacokinetic properties of 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol are another important aspect of its characterization. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body is crucial for its development as a therapeutic agent. Recent studies have provided valuable insights into these processes. For instance, it has been shown that 2-amino-2-(morpholin-4-yl)phenylpropan-1-ol exhibits good oral bioavailability and favorable plasma stability. These properties suggest that it could be administered orally, which would be advantageous for patient compliance.
In addition to its potential therapeutic applications, 2-amino-2-(morpholin-4-y l)phenylpropan -1 -ol strong > has also been studied for its use in chemical biology research. Chemical biology involves the use of small molecules to probe biological systems and understand cellular processes at a molecular level. By using compounds like < strong > 2 -amino - 2 -( morpholin - 4 - yl ) phenylpropan - 1 - ol strong > as chemical probes , researchers can gain insights into the function of specific proteins or pathways . For example , studies have utilized this compound to investigate the role of certain enzymes in metabolic pathways , providing valuable information that could lead to new drug targets . p > < p > The safety profile of < strong > 2 -amino - 2 -( morpholin - 4 - yl ) phenylpropan - 1 - ol strong > is another critical aspect of its evaluation . Preclinical studies have generally shown that this compound has a favorable safety profile , with low toxicity and minimal side effects . However , further research is needed to fully understand its long-term safety and potential interactions with other drugs . Clinical trials will be essential to determine the efficacy and safety of this compound in human subjects . p > < p > In conclusion , < strong > 2 -amino - 2 -( morpholin - 4 - yl ) phenylpropan - 1 - ol ( CAS No . 2288470 -39 -9 ) strong > represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its potential therapeutic effects , make it an attractive candidate for further development . Ongoing research continues to uncover new insights into the properties and applications of this compound , highlighting its significance in the field . p > article > response >
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